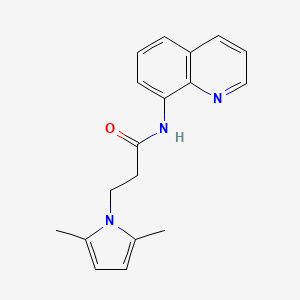![molecular formula C22H21N3O3 B14935979 7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14935979.png)
7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE is a complex organic compound with a unique structure that combines elements of beta-carboline and quinolinone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves multiple steps, typically starting with the preparation of the beta-carboline and quinolinone precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the quinolinone or beta-carboline moieties.
Substitution: Various substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are still under investigation, but they may involve inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE stands out due to its unique combination of beta-carboline and quinolinone structures. Similar compounds include other beta-carboline derivatives and quinolinone derivatives, which may share some chemical properties but differ in their biological activities and applications.
Propriétés
Formule moléculaire |
C22H21N3O3 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
7-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c26-21-8-6-14-5-7-15(11-19(14)24-21)28-13-22(27)25-10-9-17-16-3-1-2-4-18(16)23-20(17)12-25/h1-5,7,11,23H,6,8-10,12-13H2,(H,24,26) |
Clé InChI |
ASGZEZFNGYNACO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14935897.png)
![2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B14935898.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B14935904.png)
![ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14935909.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935914.png)
![1-[2-(2-Methoxyphenyl)ethyl]-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14935917.png)
![4-(3-chlorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14935930.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B14935938.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935955.png)
![N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14935959.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14935966.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14935968.png)
![2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14935971.png)
